(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
Overview
Description
Scientific Research Applications
Hydrogen Bonding in Polyols
A study conducted by Oruç, Varnali, and Bekiroğlu (2018) utilized NMR spectroscopy to investigate the hydrogen bonding properties of various polyols, including erythritol and xylitol, in aqueous solutions. The research highlighted the significant role of sustainable hydrogen bonding interactions, particularly for hydroxyl groups on secondary carbons. This study provides insight into the structural and interaction characteristics of polyols, which may relate to the research interests surrounding "(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one" (Oruç, Varnali, & Bekiroğlu, 2018).
Physical Properties of Polyol Solutions
Research by Zhu, Ma, and Zhou (2010) focused on the physical properties, specifically the densities and viscosities, of sugar alcohol aqueous solutions, including erythritol and xylitol. Understanding these properties is essential for various scientific and industrial applications, potentially including those of "(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one" (Zhu, Ma, & Zhou, 2010).
Interaction of Polyols with Acetamide and DMF
Liu et al. (2009) determined the enthalpies of mixing for a hexane hexol with acetamide and N,N-dimethylamide in aqueous sodium chloride solutions. This study provides valuable information on the energetics of polyol interactions, which could be relevant for understanding the behavior of "(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one" in similar contexts (Liu et al., 2009).
properties
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(513C)hexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-ZVICMISHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Fructose-5 13C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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